Osilodrostat - 928134-65-0

Osilodrostat

Catalog Number: EVT-288287
CAS Number: 928134-65-0
Molecular Formula: C13H10FN3
Molecular Weight: 227.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Osilodrostat is an inhibitor of 11β-hydroxylase (also referred to as CYP11B1), the enzyme that catalyzes the final step in the biosynthesis of endogenous cortisol. It is used to lower circulating cortisol levels in the treatment of Cushing's disease, a disorder in which cortisol levels are chronically and supraphysiologically elevated. Cushing's disease is often the result of ACTH hypersecretion secondary to a pituitary tumor, and surgical resection of the tumour is generally the treatment of choice. As an orally bioavailable drug therapy, osilodrostat provides a novel treatment option for patients in whom removal of the causative tumor is not an option or for whom previous pituitary surgery has not been curative. Osilodrostat is manufactured by Novartis under the brand name Isturisa. It has undergone phase II clinical trials for the treatment of solid tumours, hypertension, and heart failure, but development for these indications was discontinued by Novartis in January 2013. Osilodrostat was approved for use in the EU in January 2020 for the treatment of endogenous Cushing's syndrome (i.e. Cushing's disease), and was granted FDA approval and Orphan Drug designation in the US in March 2020 for the same indication.
Osilodrostat is a Cortisol Synthesis Inhibitor. The mechanism of action of osilodrostat is as a Cytochrome P450 11B1 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor.
Osilodrostat is an orally bioavailable inhibitor of both steroid 11beta-hydroxylase (cytochrome P450 (CYP) 11B1) and aldosterone synthase (CYP11B2; steroid 18-hydroxylase), with potential anti-adrenal activity and ability to treat Cushing disease (CD). Upon administration, osilodrostat binds to and inhibits the activity of CYP11B1, the enzyme that catalyzes the final step of cortisol synthesis from the precursor 11-deoxycortisol, and CYP11B2, the enzyme that catalyzes aldosterone synthesis from corticosterone and 11-deoxycorticosterone in the adrenal gland. The inhibition of CYP11B1 prevents the production of excess cortisol, thereby decreasing and normalizing the levels of cortisol. CD is most often caused by an adrenocorticotropic hormone (ACTH)-secreting pituitary tumor.
See also: Osilodrostat Phosphate (active moiety of).
Future Directions
  • Optimizing Treatment Regimens: Further research is needed to refine osilodrostat dosing strategies for different patient populations, particularly those with non-pituitary Cushing's syndrome. [, ] This includes optimizing initial dosing, titration schedules, and long-term maintenance strategies to maximize efficacy while minimizing adverse effects. [, , ]
  • Exploring Combination Therapy: Investigating the effectiveness of combining osilodrostat with other therapies, such as other steroidogenesis inhibitors or pituitary-targeted medications, could offer enhanced treatment options for patients with severe or persistent hypercortisolism. [, ]
  • Understanding Long-Term Effects: Further research is crucial to characterize the long-term safety and efficacy of osilodrostat, particularly regarding potential impacts on adrenal function after treatment discontinuation. [, , ]
  • Investigating Pediatric Applications: Osilodrostat's potential in treating pediatric Cushing's disease requires dedicated investigation through clinical trials to establish appropriate dosing regimens and evaluate its safety and efficacy in this population. [, ]
  • Developing More Selective Inhibitors: Building upon the structural insights gleaned from osilodrostat's interaction with CYP11B1 and CYP11B2, researchers can focus on developing inhibitors with enhanced selectivity for CYP11B2. [] This could lead to more targeted therapies for primary aldosteronism, minimizing the potential for side effects associated with CYP11B1 inhibition.
Overview

Osilodrostat is a novel compound that functions as a reversible inhibitor of steroidogenesis, specifically targeting the enzymes 11β-hydroxylase and aldosterone synthase. It was developed primarily for the management of Cushing's syndrome, a condition characterized by excessive cortisol production. Osilodrostat received approval from the European Medicines Agency in 2020 and is indicated for use in adults when surgical options are not viable or have failed to alleviate the condition .

Source and Classification

Osilodrostat is classified as a synthetic organic compound, specifically an inhibitor of steroid hormone synthesis. Its development stemmed from the need for effective treatment options for patients suffering from hypercortisolism due to various etiologies, including adrenal tumors and pituitary adenomas . The compound is marketed under the trade name Isturisa.

Synthesis Analysis

Methods and Technical Details

The synthesis of osilodrostat involves multi-step chemical reactions that create its complex molecular structure. While specific proprietary methods are not publicly detailed, the synthesis generally starts with simpler steroid precursors, which undergo hydroxylation and other modifications to yield the final product. The compound's synthesis is optimized to ensure high purity and yield, suitable for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Osilodrostat has a molecular formula of C21H30O5C_{21}H_{30}O_5 and a molecular weight of approximately 362.47 g/mol. The structure features several key functional groups, including hydroxyl groups that play a critical role in its mechanism of action as an enzyme inhibitor. Its three-dimensional conformation is crucial for binding to target enzymes involved in cortisol synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Osilodrostat primarily acts by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the conversion of 11-deoxycortisol to cortisol, and aldosterone synthase (CYP11B2), which converts 11-deoxycorticosterone to aldosterone. The inhibition of these enzymes leads to decreased cortisol levels in patients with Cushing's syndrome. In vitro studies demonstrate that osilodrostat exhibits potent inhibitory effects on cortisol production, with an IC50 value significantly lower than that of other inhibitors such as metyrapone .

Mechanism of Action

Process and Data

Osilodrostat operates through competitive inhibition of the aforementioned enzymes, effectively blocking the final steps in cortisol and aldosterone biosynthesis. This process results in reduced plasma cortisol levels, alleviating symptoms associated with Cushing's syndrome. Clinical studies have shown that osilodrostat can normalize urinary free cortisol levels in patients who have not responded adequately to other treatments, indicating its efficacy as a therapeutic option .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Osilodrostat is characterized by its high solubility in aqueous solutions, which facilitates its oral administration. The compound is typically formulated as film-coated tablets available in various strengths (1 mg, 5 mg, 10 mg, and 20 mg). Key physical properties include:

  • Solubility: Highly soluble in water.
  • Stability: Stable under standard storage conditions but sensitive to light.
  • Melting Point: Specific melting point data is proprietary but generally falls within typical ranges for similar compounds.

These properties are essential for ensuring bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

Osilodrostat is primarily utilized in clinical settings for managing Cushing's syndrome. Its efficacy has been demonstrated through several clinical trials where it normalized urinary free cortisol levels in patients with varying degrees of hypercortisolism. Beyond its primary indication, osilodrostat's mechanism may offer insights into potential applications for other disorders related to steroid hormone imbalances .

Additionally, ongoing research aims to explore its effects on other conditions characterized by dysregulated steroidogenesis, potentially expanding its therapeutic scope in endocrinology .

Properties

CAS Number

928134-65-0

Product Name

Osilodrostat

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N

SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F

Solubility

Soluble in DMSO, not in water

Synonyms

LCI699; LCI 699; LCI-699; Osilodrostat; Osilodrostat free base

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.